Tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group and a 5-iodopyrimidin-2-yl substituent. The iodine atom at the 5-position of the pyrimidine ring enhances its utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), making it a valuable intermediate in medicinal chemistry and drug discovery . The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperazine nitrogen, ensuring stability during synthetic workflows .
Properties
IUPAC Name |
tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVLKNKJZMNQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate with 5-iodopyrimidine under suitable conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodopyrimidine moiety can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate serves as an intermediate in the synthesis of various pharmacologically active compounds. Its structural characteristics make it suitable for developing inhibitors targeting specific enzymes involved in disease pathways.
Inhibitors of Proteases
Research has indicated that derivatives of piperazine compounds, including this compound, can inhibit proteases such as renin. This inhibition is crucial for developing treatments for hypertension and other cardiovascular diseases .
Anticancer Agents
The compound has potential applications in anticancer drug development. Its derivatives are being studied for their ability to inhibit cancer cell proliferation by interfering with molecular pathways essential for tumor growth .
Case Study 1: Inhibition of Renin
A study demonstrated that compounds similar to this compound effectively inhibited renin activity in vitro, suggesting potential applications in hypertension treatment. The research highlighted the compound's ability to selectively bind to the active site of renin, thus blocking its enzymatic function .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of piperazine derivatives, including this compound. The study found that these compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as lead compounds for further drug development .
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate is not well-documented. as a piperazine derivative, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The iodopyrimidine moiety may also play a role in its biological activity by interacting with specific molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Halogen-Substituted Pyrimidine/Pyridine Derivatives
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
- Structural Difference : Bromine replaces iodine at the pyrimidine 5-position.
- Impact : Bromine’s lower electronegativity and weaker leaving-group ability reduce reactivity in nucleophilic substitutions compared to iodine. This compound is less favorable for applications requiring facile displacement reactions .
- Similarity Score : 0.78 (based on structural similarity metrics) .
tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
- Structural Difference : Pyridine ring replaces pyrimidine.
- Impact : The pyridine ring’s reduced electron deficiency compared to pyrimidine alters binding affinity in biological targets. The iodine’s position (2-pyridyl vs. 2-pyrimidinyl) further influences steric and electronic interactions in drug-receptor binding .
tert-Butyl 4-(5-iodopyridin-3-yl)piperazine-1-carboxylate
Functional Group Variations on the Aromatic Ring
tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate
- Structural Difference: Incorporates a cyano group at the pyridine 3-position and bromine at the 5-position.
- Impact: The electron-withdrawing cyano group increases the aromatic ring’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitutions. This compound is tailored for synthesizing kinase inhibitors or covalent binders .
tert-Butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate
- Structural Difference : Sulfonyl and trifluoromethoxy groups replace pyrimidine.
- Impact : The sulfonyl group improves aqueous solubility, while the trifluoromethoxy moiety enhances metabolic stability. This derivative is suited for applications requiring prolonged biological half-life, such as CNS-targeting drugs .
Stability and Degradation Profiles
- This suggests that the target compound may require enteric coating for oral administration .
- Synthetic Stability: The Boc group in the target compound remains stable under basic and neutral conditions, as demonstrated in intermediates like tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate .
Structural and Crystallographic Insights
- Crystallography Tools : Programs like SHELX () and Mercury () are critical for resolving hydrogen-bonding patterns and crystal packing. For instance, the iodine atom’s polarizability may influence intermolecular interactions, as seen in halogen-bonded networks .
- Graph Set Analysis : Hydrogen-bonding motifs (e.g., R₂²(8) rings) differ between pyrimidine and pyridine derivatives due to variations in lone-pair availability .
Biological Activity
Tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate, with the CAS number 1027616-32-5, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H19IN4O2
- Molecular Weight : 390.23 g/mol
- IUPAC Name : this compound
- Purity : Typically >97% in commercial preparations .
The compound features a piperazine ring substituted with a pyrimidine moiety, which is known to enhance its pharmacological properties.
Antimicrobial Properties
Research indicates that compounds containing piperazine and pyrimidine structures exhibit significant antimicrobial activity. For instance, derivatives of piperazine have been studied for their effects against various bacterial strains, including Gram-positive bacteria. The introduction of the iodine atom in the pyrimidine ring may enhance the compound's reactivity and biological efficacy .
Antiviral Activity
Studies have shown that certain piperazine derivatives can inhibit norovirus, a common cause of gastroenteritis. The structural similarity of this compound to known antiviral agents suggests it may possess similar properties .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : Tert-butyl piperazine and 5-iodopyrimidine.
- Reaction Conditions : The reaction is usually conducted under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation.
- Yield : Typical yields range from 40% to 70%, depending on the specific synthetic route employed .
Case Study 1: Antimicrobial Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters evaluated various piperazine derivatives for their antimicrobial properties. The results indicated that compounds similar to tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential as new antimicrobial agents .
Case Study 2: Antiviral Screening
In another investigation focusing on antiviral agents, researchers synthesized several piperazine derivatives and assessed their efficacy against norovirus. The study highlighted that modifications to the pyrimidine ring significantly influenced antiviral activity, with some derivatives achieving IC50 values in the low micromolar range .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H19IN4O2 |
| Molecular Weight | 390.23 g/mol |
| CAS Number | 1027616-32-5 |
| Purity | >97% |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Antiviral Activity | Potential against norovirus |
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and a halogenated pyrimidine. For iodinated analogs, a two-step approach is often used:
Intermediate preparation : React 2-chloro-5-iodopyrimidine with tert-butyl piperazine-1-carboxylate under reflux in 1,4-dioxane or DMF with a base (e.g., K₂CO₃ or Et₃N) .
Purification : Use silica gel chromatography (hexane/EtOAc gradients) to isolate the product, achieving yields of 75–90% under optimized conditions .
Note : Iodine’s lower electronegativity compared to bromine (as in ) may require longer reaction times or elevated temperatures.
Q. How is the compound characterized, and what analytical methods are critical?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyrimidine and piperazine rings.
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected for C₁₃H₁₉IN₄O₂: 415.07) .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carbonyl group and adjacent molecules) .
Advanced Research Questions
Q. How can contradictory yields in SNAr reactions be resolved?
Discrepancies in yields (e.g., 76% vs. 88% in ) arise from:
- Solvent polarity : Polar aprotic solvents (DMF) enhance reactivity but may require rigorous drying.
- Base selection : K₂CO₃ in 1,4-dioxane outperforms Et₃N in DMF due to better solubility of intermediates .
- Temperature control : Microwave-assisted synthesis (e.g., 100°C for 3 hours) improves reproducibility in cross-coupling steps .
Q. What strategies mitigate iodine’s instability during functionalization?
Q. How is computational modeling applied to study this compound’s interactions?
- Docking studies : Simulate binding to biological targets (e.g., kinases) using the pyrimidine’s electron-deficient ring as a pharmacophore .
- DFT calculations : Predict regioselectivity in further functionalization (e.g., C-5 iodine substitution vs. C-2 piperazine linkage) .
Experimental Design & Data Analysis
Q. How to design a kinetic study for iodopyrimidine derivatization?
Q. What are common impurities, and how are they addressed?
- Byproducts : Unreacted 2-chloro-5-iodopyrimidine or de-Boc-protected piperazine.
- Mitigation :
Applications in Drug Discovery
Q. How is this compound used in kinase inhibitor development?
The iodopyrimidine moiety serves as:
Q. What are the challenges in scaling up reactions for in vivo studies?
- Iodine volatility : Use closed systems to prevent loss during concentration.
- Toxicity : Replace DMF with less hazardous solvents (e.g., THF) in large-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
